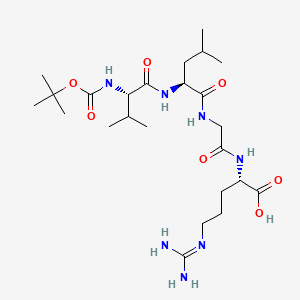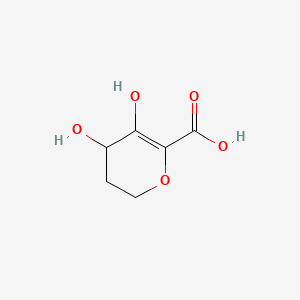
1,2-naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- is an organic compound with the molecular formula C16H24N2 It is a derivative of naphthalene, featuring a cyclohexyl group and tetrahydro modifications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- typically involves the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrogenation: The final step involves the hydrogenation of the naphthalene ring to form the tetrahydro derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and efficient separation and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, sulfonic acids, and other electrophiles in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2-Naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Naphthalenediamine: Lacks the cyclohexyl and tetrahydro modifications.
3-Cyclohexyl-1,2-diaminobenzene: Similar structure but without the naphthalene backbone.
5,6,7,8-Tetrahydro-1,2-naphthalenediamine: Lacks the cyclohexyl group.
Uniqueness
1,2-Naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- is unique due to the combination of the cyclohexyl group and tetrahydro modifications on the naphthalene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
101438-13-5 |
|---|---|
Fórmula molecular |
C16H24N2 |
Peso molecular |
244.382 |
Nombre IUPAC |
3-cyclohexyl-5,6,7,8-tetrahydronaphthalene-1,2-diamine |
InChI |
InChI=1S/C16H24N2/c17-15-13-9-5-4-8-12(13)10-14(16(15)18)11-6-2-1-3-7-11/h10-11H,1-9,17-18H2 |
Clave InChI |
HPJHXCPPRGKOAU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C(=C3CCCCC3=C2)N)N |
Sinónimos |
1,2-Naphthalenediamine, 3-cyclohexyl-5,6,7,8-tetrahydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4-amino-6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B561370.png)

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B561374.png)
![3,7-Bis(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3,7-diaza-5-phosphanonane-1,9-diol 5-oxide](/img/structure/B561375.png)
![4,7-(Iminomethano)furo[3,2-c]pyridine(9CI)](/img/structure/B561377.png)

![1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol](/img/structure/B561383.png)
